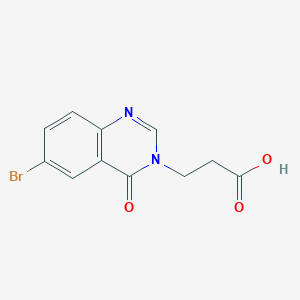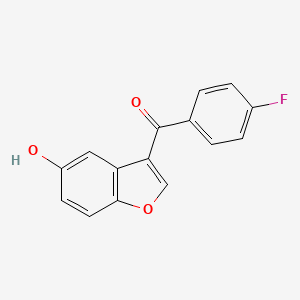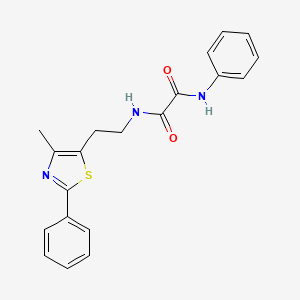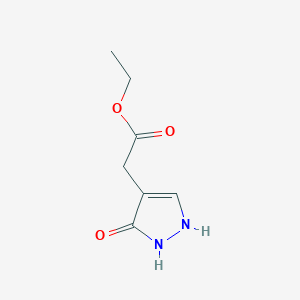
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate is a chemical compound with the formula C₇H₁₀N₂O₃ . It is an irritant .
Molecular Structure Analysis
The molecular structure of Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Pyrazole compounds have been synthesized and tested for their antimicrobial and antioxidant activities . These compounds have shown significant growth inhibitory activity with MIC values ranging from 4.0 to 5.1 μg/ml .
- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. They were then evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : The antioxidant properties of these compounds demonstrated remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay . Molecular docking studies reveal that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .
Synthesis and Properties of Pyrazoles
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazole derivatives are synthesized and used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
- Methods of Application : The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
- Results : Pyrazole derivatives have diverse and valuable synthetical, biological, and photophysical properties . They can form more complex structures with various relevant examples .
Antimicrobial Activity of Triazole and Pyrazole Containing Thiazole Derivatives
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues have been synthesized and tested for their antimicrobial activity .
- Methods of Application : The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine. They were then evaluated for their in vitro anti-microbial activity after thorough purification .
- Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . Moreover, molecular docking studies reveal that these compounds could be potential inhibitors for the novel SARS Cov-2 virus .
Biological Activities of 1,3-Diazole Derivatives
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The compounds were synthesized and then tested for their biological activities .
- Results : The compounds showed a broad spectrum of biological activities .
Antimicrobial Activity of Difluoromethylated Pyrazole Derivatives
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were synthesized and evaluated for their in vitro antibacterial and antifungal activity .
- Methods of Application : The compounds were synthesized and then tested for their antimicrobial activity .
- Results : The compounds showed significant growth inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .
Biological Activities of Indole Derivatives
- Scientific Field : Biochemistry and Pharmacology
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The compounds were synthesized and then tested for their biological activities .
- Results : The compounds showed a broad spectrum of biological activities .
Propiedades
IUPAC Name |
ethyl 2-(3-oxo-1,2-dihydropyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-6(10)3-5-4-8-9-7(5)11/h4H,2-3H2,1H3,(H2,8,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRORSPQRZOXSPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNNC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3-hydroxy-1H-pyrazol-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2398701.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)
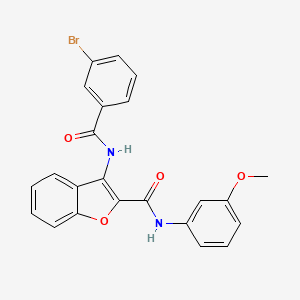
![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)
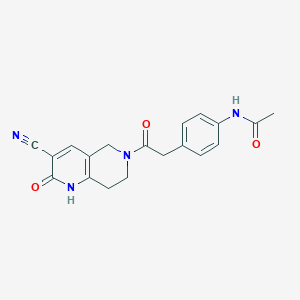
![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)
![2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2398712.png)
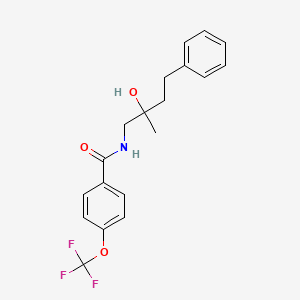
![4-chloro-N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2398715.png)
